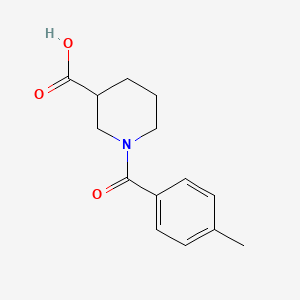

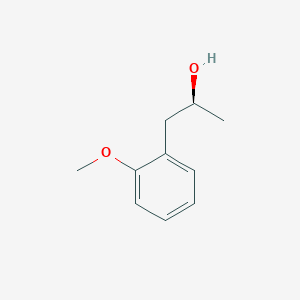

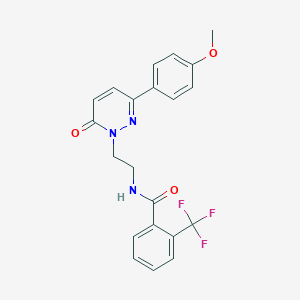

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and cyclooxygenases (COX), and for their anticancer properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various substituents to enhance biological activity. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . Additionally, the synthesis of novel sulfonamide derivatives incorporating quinoline moieties has been reported, which involves the use of key intermediates prepared by introducing substituents such as fluorine . The synthesis of these compounds is often guided by the goal of achieving specific biological activities, such as inhibition of carbonic anhydrase isoforms or anticancer effects .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the presence of a primary sulfonamide group is crucial for CA inhibitory activity, as it acts as a zinc-binding group . The introduction of fluorine atoms can also affect the molecular structure, potentially leading to enhanced biological properties . Crystal structure analysis of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, provides insights into the packing patterns and intermolecular interactions that can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including intramolecular substitution and cyclization, to form ring-fluorinated quinolines . The reactivity of the sulfonamide group itself is also of interest, as it can undergo oxidation processes, which have been studied using voltammetric techniques . These reactions are important for understanding the chemical behavior of sulfonamide compounds and for developing methods for their synthesis and modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties, potentially leading to compounds with desirable pharmacokinetic profiles . Electroanalytical studies can provide information on the redox properties of these compounds, which is relevant for understanding their behavior in biological systems . Additionally, crystallography and Hirshfeld surface analysis can reveal details about the solid-state properties of these molecules, including hydrogen bonding patterns and molecular packing .

科学的研究の応用

Fluorescence in Zinc(II) Detection

The development and examination of fluorophores, specifically for zinc(II) detection, highlight the importance of certain sulfonamide derivatives, including compounds structurally related to 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide. These compounds are used to study intracellular zinc levels, given their strong fluorescence upon binding with zinc ions. Such studies aid in understanding the role of zinc in biological systems, including enzymatic activities and cellular signaling (Kimber et al., 2001).

Anticancer and Pro-Apoptotic Effects

Sulfonamide derivatives, akin to 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, have shown potential in cancer research for their pro-apoptotic effects on cancer cells. By activating crucial signaling pathways such as p38/ERK phosphorylation, these compounds can significantly reduce cell proliferation and induce apoptosis in cancer cells, offering a promising approach to cancer therapy (Cumaoğlu et al., 2015).

Antimicrobial Activities

Research into sulfonamide derivatives also extends to their antimicrobial properties. New compounds incorporating the sulfonamide group have been synthesized and tested for their effectiveness against various microbial strains. Such studies contribute to the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Biointerface Research in Applied Chemistry, 2019).

Synthesis and Biological Activity

The synthesis and evaluation of arylsulfonamide derivatives, including those similar to 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, have led to discoveries of compounds with significant biological activities. These include antibacterial and antifungal properties, highlighting the versatility and potential of sulfonamide derivatives in developing new therapeutic agents (Zeng et al., 2016).

Fluorescent Probes for Cellular Applications

Designing fluorescent probes based on sulfonamide derivatives enables the detection and quantification of metal ions such as Zn2+ in biological systems. These probes are crucial for studying metal ion dynamics in cells, offering insights into cellular processes that are influenced by metal ions. The development of such probes can lead to advances in biochemical and medical research (Ohshima et al., 2010).

特性

IUPAC Name |

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)5-8-17(12)26(23,24)19-15-6-7-16-13(11-15)4-3-9-20(16)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDGYQWLPYDWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)